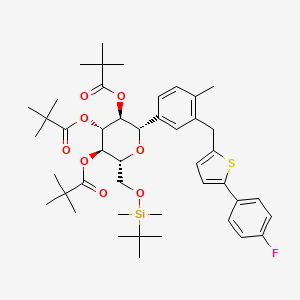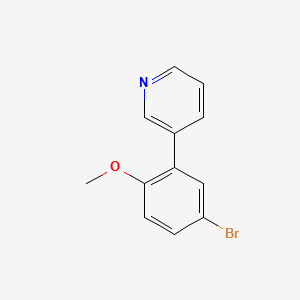
5-Bromo-norlaudanosoline Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Bromo-norlaudanosoline Hydrobromide involves several steps. One common method includes the bromination of norlaudanosoline under controlled conditions. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .
Análisis De Reacciones Químicas
5-Bromo-norlaudanosoline Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation products may include quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound, such as alcohols or amines.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5-Bromo-norlaudanosoline Hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiproliferative and cytotoxic effects against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-Bromo-norlaudanosoline Hydrobromide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antiproliferative activity may involve the inhibition of key enzymes or signaling pathways involved in cell growth and division . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
Comparación Con Compuestos Similares
5-Bromo-norlaudanosoline Hydrobromide can be compared to other similar compounds, such as:
Norlaudanosoline: The parent compound, which lacks the bromine atom.
5-Bromo-2-chlorobenzoic acid: Another brominated compound with different chemical properties and applications.
Bromotheophylline: A brominated derivative of theophylline, used as a diuretic and in combination with other drugs for the treatment of premenstrual syndrome.
The uniqueness of this compound lies in its specific structure and potential biological activities, which distinguish it from other brominated compounds.
Propiedades
Fórmula molecular |
C16H17Br2NO4 |
|---|---|
Peso molecular |
447.12 g/mol |
Nombre IUPAC |
5-bromo-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16BrNO4.BrH/c17-15-9-3-4-18-11(10(9)7-14(21)16(15)22)5-8-1-2-12(19)13(20)6-8;/h1-2,6-7,11,18-22H,3-5H2;1H |
Clave InChI |
JKIAQUOEDVDENO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=CC(=C(C(=C21)Br)O)O)CC3=CC(=C(C=C3)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


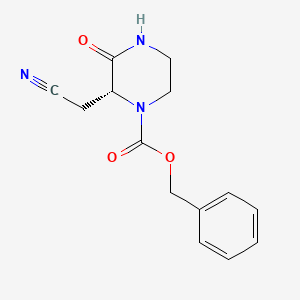

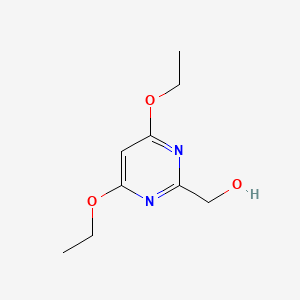
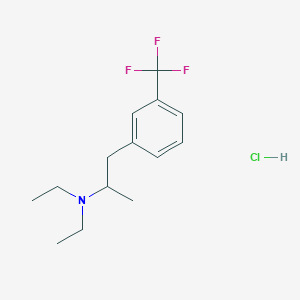
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
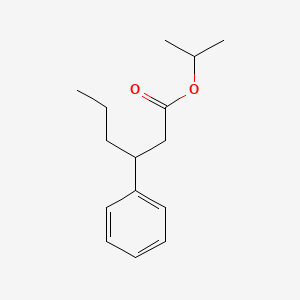
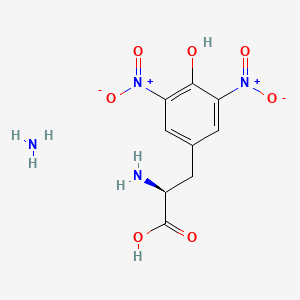

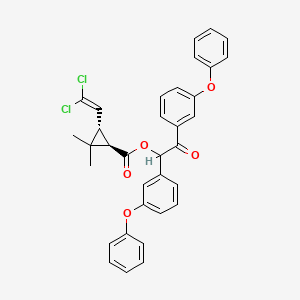
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
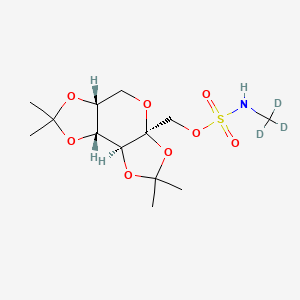
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
